4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a hydroxy group, and a diphenyl group attached to a pyrrolone ring
Preparation Methods
The synthesis of 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one involves several steps. One common method includes the reaction of 4-ethoxybenzoyl chloride with 3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one include:
N-(4-ethoxyphenyl)-3-hydroxybutanamide:
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound has a similar ethoxyphenyl group but differs in its triazole ring structure.
Properties
Molecular Formula |
C25H21NO4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-diphenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H21NO4/c1-2-30-20-15-13-18(14-16-20)23(27)21-22(17-9-5-3-6-10-17)26(25(29)24(21)28)19-11-7-4-8-12-19/h3-16,22,27H,2H2,1H3/b23-21- |
InChI Key |
HMLMZJYYJAOSSB-LNVKXUELSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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